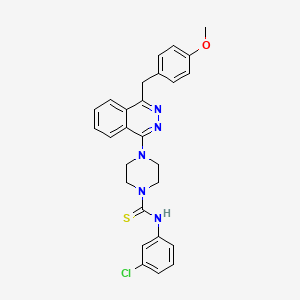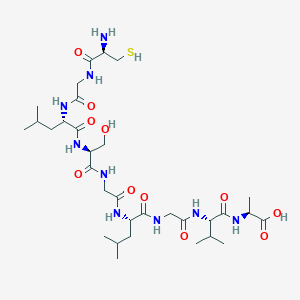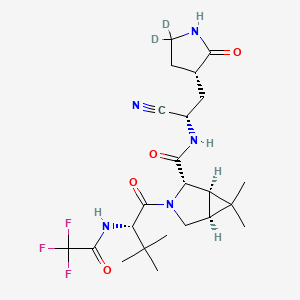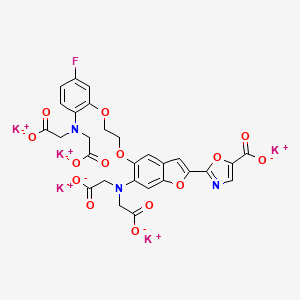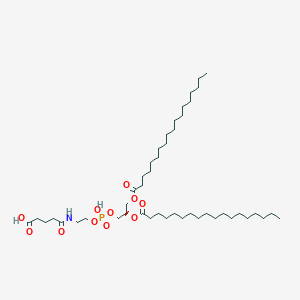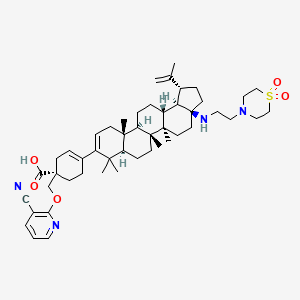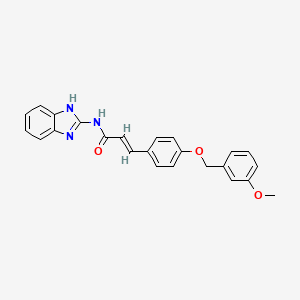
NF-|EB-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NF-|EB-IN-8 is a small molecule inhibitor that targets the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway plays a crucial role in regulating immune responses, inflammation, and cell survival. This compound has gained attention for its potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and certain types of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NF-|EB-IN-8 typically involves multiple steps, starting with the preparation of key intermediates. The process may include reactions such as nucleophilic substitution, condensation, and cyclization. Specific reagents and catalysts are used to achieve high yields and purity. For example, the synthesis might involve the use of organic solvents, base catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures. The goal is to produce large quantities of the compound with minimal impurities and high reproducibility.
Chemical Reactions Analysis
Types of Reactions: NF-|EB-IN-8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
NF-|EB-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NF-κB signaling pathway and its role in various chemical processes.
Biology: Employed in research to understand the molecular mechanisms of inflammation, immune responses, and cell survival.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, autoimmune disorders, and cancers. It is also used in preclinical studies to evaluate its efficacy and safety.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the NF-κB pathway.
Mechanism of Action
NF-|EB-IN-8 exerts its effects by inhibiting the NF-κB signaling pathway. The compound binds to specific molecular targets within the pathway, such as the inhibitor of nuclear factor kappa B kinase (IKK) complex. This binding prevents the phosphorylation and degradation of inhibitor of nuclear factor kappa B (IκB) proteins, thereby inhibiting the translocation of NF-κB to the nucleus. As a result, the transcription of pro-inflammatory genes is suppressed, leading to reduced inflammation and immune responses.
Comparison with Similar Compounds
BAY 11-7082: Another NF-κB inhibitor that targets the IKK complex.
Parthenolide: A natural product that inhibits NF-κB by preventing the degradation of IκB proteins.
Curcumin: A natural compound with anti-inflammatory properties that inhibits NF-κB activation.
Uniqueness of NF-|EB-IN-8: this compound is unique in its high specificity and potency in inhibiting the NF-κB pathway. Unlike some other inhibitors, it has shown minimal off-target effects and better pharmacokinetic properties, making it a promising candidate for therapeutic development.
Properties
Molecular Formula |
C24H21N3O3 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(E)-N-(1H-benzimidazol-2-yl)-3-[4-[(3-methoxyphenyl)methoxy]phenyl]prop-2-enamide |
InChI |
InChI=1S/C24H21N3O3/c1-29-20-6-4-5-18(15-20)16-30-19-12-9-17(10-13-19)11-14-23(28)27-24-25-21-7-2-3-8-22(21)26-24/h2-15H,16H2,1H3,(H2,25,26,27,28)/b14-11+ |
InChI Key |
AFBZSFXVJLKUFP-SDNWHVSQSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)COC2=CC=C(C=C2)/C=C/C(=O)NC3=NC4=CC=CC=C4N3 |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC=C(C=C2)C=CC(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



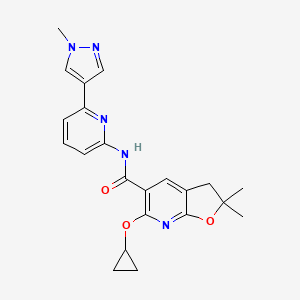
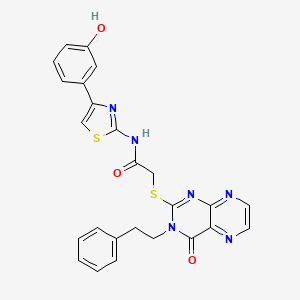
![[(1S,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B12392748.png)
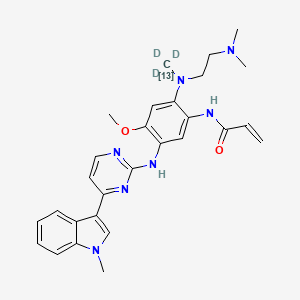
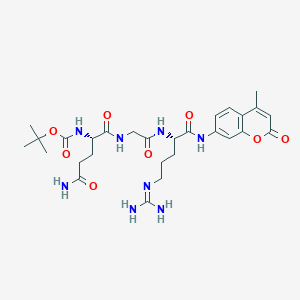
![5-bromo-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392763.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-(3-azidopropylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12392769.png)
